molecular formula C9H11FO B11722883 2-Fluoro-3-isopropylphenol

2-Fluoro-3-isopropylphenol

Cat. No.: B11722883
M. Wt: 154.18 g/mol
InChI Key: HYBMZTXUJPJEDC-UHFFFAOYSA-N
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Description

2-Fluoro-3-isopropylphenol is a fluorinated phenolic compound with the molecular formula $ \text{C}9\text{H}{11}\text{FO} $. It features a phenol core substituted with a fluorine atom at the ortho-position (C2) and an isopropyl group at the meta-position (C3). This structural arrangement confers unique physicochemical properties, including enhanced acidity compared to non-fluorinated phenols due to the electron-withdrawing effect of fluorine. The bulky isopropyl group introduces steric hindrance, which may influence solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

2-fluoro-3-propan-2-ylphenol

InChI

InChI=1S/C9H11FO/c1-6(2)7-4-3-5-8(11)9(7)10/h3-6,11H,1-2H3

InChI Key

HYBMZTXUJPJEDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-isopropylphenol can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its high yield and the availability of starting materials.

Another method involves the direct fluorination of phenol derivatives using elemental fluorine or other fluorinating agents. This process requires careful control of reaction conditions to avoid over-fluorination and to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorinating agents and to ensure the safety and efficiency of the reaction. The choice of fluorinating agent and reaction conditions can vary depending on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-isopropylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under acidic conditions.

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted phenols with electrophiles at the ortho and para positions.

    Oxidation: Quinones.

    Reduction: Hydroquinones.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-isopropylphenol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. For example, fluorinated compounds are known to inhibit bacterial DNA-gyrase, which is crucial for bacterial replication . This property makes fluorinated phenols potential candidates for antibacterial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Fluoro-3-isopropylphenol with structurally related phenolic derivatives, focusing on substituent effects, physical properties, and reactivity.

Structural Analogues and Substituent Effects

Key Differences: The absence of the isopropyl group reduces steric hindrance, increasing solubility in polar solvents. The pKa is lower (more acidic) than phenol (~8.3 vs. ~9.9 for phenol) due to fluorine’s electron-withdrawing effect. Relevance: Demonstrates how fluorine alone modulates acidity and electronic properties .

3-Fluoro-2-methylphenol (CAS N/A) Structure: Fluorine at C3, methyl group at C2. Key Differences: Swapped substituent positions compared to this compound. The methyl group is less bulky than isopropyl, leading to lower steric hindrance. The pKa is expected to be slightly higher than this compound due to reduced electron-withdrawing effects from the meta-fluorine position .

2-Hydroxy-4-methoxybenzophenone (CAS 131-57-7) Structure: Hydroxyl group at C2, methoxy at C4, and a benzophenone backbone. Key Differences: The benzophenone moiety introduces conjugation and UV-absorbing properties, making it relevant in sunscreen formulations. The methoxy group enhances solubility but reduces acidity compared to fluorinated derivatives .

Physical and Chemical Properties

Property This compound 2-Fluorophenol 3-Fluoro-2-methylphenol
Molecular Weight 154.18 g/mol 112.10 g/mol 126.13 g/mol
Boiling Point Not Available ~190°C ~215°C (estimated)
Solubility Low (steric hindrance) Moderate in water Moderate in polar solvents
Acidity (pKa) ~8.1 (estimated) ~8.3 ~8.6 (estimated)

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